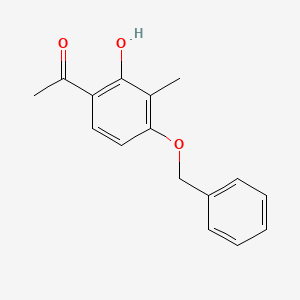

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted acetophenones, resulting in the official designation 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one. This nomenclature precisely identifies the molecular structure by indicating the ethanone functional group attached to position 1 of a substituted phenyl ring. The phenyl ring bears three distinct substituents: a benzyloxy group at position 4, a hydroxy group at position 2, and a methyl group at position 3, all relative to the acetyl attachment point. The Chemical Abstracts Service has assigned multiple acceptable nomenclature variants, including the commonly used this compound, which employs the traditional acetophenone naming system with prime notation to indicate substitution positions on the aromatic ring.

The compound exhibits an extensive array of synonymous designations that reflect different naming conventions and database requirements. Alternative systematic names include 1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)ethanone and Ethanone, 1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]-, both of which provide equivalent structural information through different organizational approaches. Database-specific identifiers encompass a range of alphanumeric codes, including MFCD00010752 in the Molecular Formula Descriptor system and PWGVUHPMXRYALX-UHFFFAOYSA-N as the International Chemical Identifier Key. These multiple nomenclature systems ensure comprehensive indexing and cross-referencing capabilities across various chemical databases and literature sources.

The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2 provides a linear textual description of the molecular connectivity, facilitating computational analysis and database searching. This notation systematically encodes the molecular structure beginning with the methyl group attached to the aromatic ring, followed by the sequential connectivity pattern that includes the hydroxy group, the acetyl substituent, and the benzyloxy moiety. The International Chemical Identifier string InChI=1S/C16H16O3/c1-11-15(9-8-14(12(2)17)16(11)18)19-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3 provides an even more detailed structural representation that includes stereochemical and connectivity information suitable for precise molecular identification.

Molecular Architecture: Functional Group Analysis

The molecular architecture of this compound encompasses a sophisticated arrangement of functional groups that collectively define its chemical properties and potential reactivity patterns. The core structural framework consists of an acetophenone backbone, characterized by the carbonyl group directly attached to the benzene ring, creating a conjugated system that influences electronic distribution throughout the molecule. The carbonyl carbon exhibits partial positive character due to the electron-withdrawing nature of the oxygen atom, while the aromatic ring system provides electron density through resonance stabilization. This electronic arrangement establishes the fundamental reactivity profile of the compound and influences its interaction with other molecular species.

The benzyloxy substituent at the para position relative to the acetyl group introduces significant steric and electronic effects that modify the compound's overall properties. The benzyloxy group consists of a benzyl moiety connected to the aromatic ring through an ether linkage, creating an extended aromatic system with potential for additional pi-pi interactions. The oxygen atom in the ether linkage possesses two lone pairs of electrons that can participate in resonance with the aromatic ring, contributing electron density to the system and influencing the compound's nucleophilic character. The spatial orientation of the benzyl group creates a three-dimensional molecular profile that affects crystal packing arrangements and intermolecular interactions in the solid state.

The hydroxy group positioned ortho to the acetyl functionality establishes the potential for intramolecular hydrogen bonding, a structural feature that can significantly influence conformational preferences and chemical reactivity. The proximity of the hydroxy group to the carbonyl oxygen creates a favorable geometric arrangement for hydrogen bond formation, with the hydrogen atom of the hydroxy group acting as a donor and the carbonyl oxygen serving as an acceptor. This intramolecular interaction can stabilize specific conformational arrangements and influence the compound's physical properties, including melting point, solubility characteristics, and crystallization behavior. The electron-donating nature of the hydroxy group also contributes to the overall electron density of the aromatic system through resonance effects.

The methyl substituent at the position adjacent to the hydroxy group provides additional steric bulk and electron-donating character through hyperconjugation effects. Although small in size, the methyl group influences the molecular conformation by restricting rotation around certain bonds and affecting the spatial arrangement of neighboring functional groups. The electron-donating nature of the methyl group enhances the nucleophilic character of the aromatic ring and can influence regioselectivity in chemical reactions. The combination of all these functional groups creates a unique molecular environment with specific electronic and steric properties that distinguish this compound from other acetophenone derivatives.

Crystallographic Data and Conformational Studies

Crystallographic analysis provides fundamental insights into the three-dimensional molecular structure and solid-state organization of this compound. The predicted collision cross section data derived from theoretical calculations indicates specific molecular dimensions and spatial arrangements that correlate with experimental observations. For the protonated molecular ion [M+H]+, the predicted collision cross section of 157.2 square angstroms suggests a relatively compact molecular conformation in the gas phase, while the sodium adduct [M+Na]+ exhibits a larger cross section of 165.2 square angstroms, reflecting the coordination of the sodium ion with electron-rich regions of the molecule. These measurements provide valuable information about the molecular shape and size that can be correlated with solution-phase behavior and crystalline packing arrangements.

The conformational preferences of acetophenone derivatives have been extensively studied through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, revealing important structural trends that apply to substituted systems. Research on related 2'-fluoro-substituted acetophenone derivatives has demonstrated that these compounds preferentially adopt s-trans conformations in solution, where the carbonyl group and the aromatic ring maintain a specific angular relationship that minimizes steric and electronic repulsions. The s-trans conformation places the carbonyl oxygen and the ortho substituent in a favorable arrangement that allows for optimal orbital overlap and reduces unfavorable dipole-dipole interactions. X-ray crystallographic analysis of similar compounds confirms that this conformational preference extends to the solid state, where molecules adopt geometries that optimize intermolecular interactions while maintaining favorable intramolecular arrangements.

Density functional theory calculations have provided theoretical support for the observed conformational preferences, indicating that the s-trans arrangement represents a global energy minimum for many acetophenone derivatives. The calculations reveal that alternative conformations, particularly the s-cis arrangement where the carbonyl oxygen and ortho substituent adopt a syn-periplanar geometry, experience significant destabilization due to repulsive interactions between polar atoms and unfavorable orbital overlap. The magnitude of the energy difference between conformational isomers depends on the nature and size of the substituents, with larger and more electronegative groups providing greater conformational selectivity. These computational studies have identified specific geometric parameters that correlate with conformational stability, including dihedral angles, bond lengths, and interatomic distances.

The crystalline state organization of acetophenone derivatives involves complex intermolecular interactions that influence molecular packing and physical properties. Protein-ligand crystallographic studies have established general principles for understanding molecular interactions in crystalline environments, emphasizing the importance of hydrogen bonding, van der Waals forces, and aromatic stacking interactions. For compounds containing multiple functional groups like this compound, the crystal packing likely involves a combination of these interaction types, with the hydroxy group participating in intermolecular hydrogen bonds and the aromatic rings engaging in pi-pi stacking arrangements. The benzyloxy substituent provides additional opportunities for intermolecular contact through its extended aromatic system and ether linkage.

Comparative Structural Analysis with Related Acetophenone Derivatives

Comparative structural analysis reveals significant insights into the relationship between molecular structure and physical properties among acetophenone derivatives. The structural comparison between this compound and related compounds such as 4'-Benzyloxy-2'-hydroxyacetophenone illustrates the impact of methyl substitution on molecular properties. The absence of the methyl group in 4'-Benzyloxy-2'-hydroxyacetophenone results in a molecular formula of C15H14O3 and a molecular weight of 242.27 atomic mass units, representing a decrease of 14 mass units compared to the methylated derivative. This structural difference manifests in altered physical properties, including melting point variations and modified crystallization behavior that reflect changes in intermolecular interactions and crystal packing efficiency.

The melting point data for 4'-Benzyloxy-2'-hydroxyacetophenone ranges from 104-106 degrees Celsius, providing a reference point for understanding the thermal properties of this class of compounds. The predicted boiling point of 415.7 degrees Celsius with an uncertainty of 30.0 degrees reflects the compound's significant molecular weight and multiple functional groups that contribute to intermolecular attraction. The predicted density of 1.187 grams per cubic centimeter indicates a relatively dense molecular packing arrangement that results from efficient intermolecular interactions and optimal space utilization in the crystal lattice. These physical property measurements establish important structure-property relationships that can be extrapolated to related derivatives with similar functional group arrangements.

Systematic studies of para-substituted acetophenone azines have provided valuable insights into the electronic and steric effects of various substituents on molecular structure and properties. The analysis of fifteen different para-substituted acetophenone azines with halogen, oxygen, nitrogen, and carbon functional groups has revealed consistent patterns in conformational preferences and crystal packing arrangements. These studies demonstrate that electron-withdrawing substituents tend to promote specific conformational arrangements that optimize orbital overlap and minimize electrostatic repulsion, while electron-donating groups provide additional stabilization through resonance effects. The systematic variation of substituent types allows for the identification of structure-property relationships that apply broadly to acetophenone derivatives.

Properties

IUPAC Name |

1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-15(9-8-14(12(2)17)16(11)18)19-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVUHPMXRYALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352950 | |

| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73640-74-1 | |

| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone (BMH) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H16O3

Molecular Weight: 272.29 g/mol

IUPAC Name: 4-(benzyloxy)-2-hydroxy-3-methylacetophenone

The compound features a phenolic structure with a benzyloxy group and a methylacetophenone moiety, which contributes to its diverse biological activities.

The biological activity of BMH can be attributed to several mechanisms:

- Antioxidant Activity: BMH exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and promoting overall health.

- Enzyme Inhibition: BMH has been shown to inhibit specific enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. By modulating enzyme activity, BMH may exert anti-inflammatory effects.

- Cellular Signaling Modulation: The compound can influence various signaling pathways within cells, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

BMH has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrate that BMH exhibits notable activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that BMH could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that BMH can reduce inflammation markers in animal models. A study involving carrageenan-induced paw edema in rats showed that treatment with BMH significantly reduced swelling compared to the control group.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of BMH using DPPH and ABTS assays. Results indicated that BMH had a higher radical scavenging ability compared to standard antioxidants like ascorbic acid.

Study 2: Enzyme Inhibition

In another study, BMH was tested for its ability to inhibit COX enzymes. The results showed that BMH inhibited COX-1 and COX-2 with IC50 values of 15 µM and 25 µM, respectively, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of BMH is essential for evaluating its therapeutic potential. Preliminary studies suggest that BMH has moderate bioavailability and is metabolized primarily in the liver, with a half-life of approximately 4 hours.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The table below highlights critical differences between 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone and similar compounds:

Key Observations:

Substituent Effects on Polarity: The benzyloxy group in this compound enhances lipophilicity compared to the hydroxylated analog (4'-Hydroxy-3'-methylacetophenone), which is more polar and soluble in aqueous media . Replacing the hydroxyl group with a methoxy group (as in 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone) reduces hydrogen-bonding capacity, increasing stability but decreasing reactivity in acid-catalyzed reactions .

Electron-withdrawing groups like nitro (e.g., 5'-Chloro-2'-hydroxy-3'-nitroacetophenone) increase electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles .

Research Findings and Data

Solubility and Reactivity Trends

| Compound | Solubility in Chloroform | Reactivity with Grignard Reagents |

|---|---|---|

| This compound | High | Moderate (steric hindrance) |

| 4'-Hydroxy-3'-methylacetophenone | Low | High (polar carbonyl activation) |

Thermal Stability

- The methoxy derivative (CAS 118824-96-7) shows higher thermal stability (m.p. 72–74°C) compared to hydroxylated analogs, which often degrade at lower temperatures .

Q & A

Q. What are the common synthetic routes for preparing 4'-benzyloxy-2'-hydroxy-3'-methylacetophenone?

The synthesis typically involves benzylation and acetylation steps. For example, benzyl ether protection is applied to phenolic hydroxyl groups to prevent unwanted reactivity during subsequent reactions. A reported method () uses a chalcone precursor, where benzyloxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation. Purification often involves column chromatography (e.g., silica gel) or recrystallization, as indicated in supplier protocols for related acetophenones .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons and methyl/benzyl groups).

- IR spectroscopy : For identifying hydroxyl (broad ~3200 cm⁻¹), carbonyl (C=O stretch ~1680 cm⁻¹), and ether (C-O stretch ~1250 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates the molecular formula (e.g., C₁₇H₁₈O₃ with a monoisotopic mass of 270.1256) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. To address this:

- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computational predictions (e.g., DFT-optimized structures).

- Cross-reference with published spectra of structurally analogous compounds, such as 4'-chloro-2-hydroxy-4-methoxybenzophenone ( ) or 2-hydroxy-4-methoxybenzophenone ( ).

Q. What experimental design considerations are critical for optimizing yield in multi-step syntheses?

Key factors include:

- Protecting group strategy : Benzyl groups are stable under acidic/basic conditions but require hydrogenolysis for deprotection ().

- Reaction monitoring : Use TLC or HPLC to track intermediate formation.

- Temperature control : Exothermic steps (e.g., acetylations) may require gradual reagent addition to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. How should researchers handle safety risks given limited toxicity data for this compound?

While acute toxicity data are sparse ( ), adopt the following precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Waste disposal : Treat as hazardous organic waste due to potential bioaccumulation risks .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the phenolic hydroxyl group during storage?

- Storage conditions : Keep the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to the solid form .

Q. How can researchers validate the purity of the compound for pharmacological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.